molecular formula C10H13N B6147679 2-(4-methylphenyl)azetidine CAS No. 1270471-80-1

2-(4-methylphenyl)azetidine

Cat. No.: B6147679
CAS No.: 1270471-80-1
M. Wt: 147.2
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Description

2-(4-methylphenyl)azetidine is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . Its structure features an azetidine ring, a four-membered nitrogen-containing heterocycle, substituted at the 2-position with a 4-methylphenyl group. This specific structure makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Researchers utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds . The azetidine ring is of significant interest in drug discovery as a saturated bioisostere for more common functional groups, often used to modify properties like potency, metabolic stability, and conformation . The predicted collision cross section (CCS) values for various adducts, such as [M+H]+ at 128.3 Ų, can aid researchers in analytical method development, particularly in mass spectrometry-based identification and quantification . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

CAS No.

1270471-80-1

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2 4 Methylphenyl Azetidine and Its Derivates

Cyclization Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold is most commonly achieved through intramolecular cyclization, where a nitrogen-containing tether attacks an electrophilic carbon center to form the four-membered ring. The choice of strategy depends on the available starting materials and the desired substitution pattern on the final product.

One of the most fundamental approaches to azetidine synthesis involves intramolecular SN2 reactions. frontiersin.org In this method, a nitrogen atom acts as an intramolecular nucleophile, attacking a carbon atom bearing a suitable leaving group to forge the final C-N bond and close the ring. frontiersin.orgnih.gov

The use of a halogen as a leaving group is a well-established method for forming azetidine rings. frontiersin.org This process typically involves the synthesis of a γ-haloamine precursor, which, upon treatment with a base, undergoes intramolecular cyclization. For the synthesis of 2-(4-methylphenyl)azetidine, this would involve a precursor such as 1-amino-3-halo-1-(4-methylphenyl)propane. The base facilitates the deprotonation of the amine, increasing its nucleophilicity and promoting the subsequent ring-closing substitution reaction.

An iodocyclization protocol has been successfully used to synthesize 2,4-cis-disubstituted azetidines, demonstrating the utility of halogens in mediating these cyclizations. nih.gov This strategy showcases how a halogen can be introduced and subsequently displaced by an intramolecular nitrogen nucleophile to yield the desired azetidine product.

The intramolecular aminolysis of epoxides provides a powerful and stereocontrolled route to 3-hydroxyazetidines. frontiersin.orgnih.gov The reaction involves the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of this ring-opening is crucial and can be controlled to favor the formation of the four-membered azetidine ring (4-exo-tet cyclization) over the alternative five-membered pyrrolidine (B122466) ring (5-endo-tet cyclization). acs.orgresearchgate.net

Lanthanide triflates, such as Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have emerged as effective catalysts for this transformation. frontiersin.orgnih.govelsevierpure.com They act as Lewis acids, activating the epoxide ring towards nucleophilic attack. Notably, La(OTf)3 has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines with high regioselectivity to produce azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups, including those that are sensitive to acid. frontiersin.org

To produce a derivative of this compound, such as N-substituted-3-hydroxy-2-(4-methylphenyl)azetidine, a synthetic route starting from N-substituted benzylamines and epichlorohydrin (B41342) can be employed. researchgate.net A general, two-step method has been described for the synthesis of 2-arylazetidines with high regio- and diastereoselectivity. acs.orgresearchgate.net In a key step, intermediates derived from epoxides are treated with a superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide, to facilitate the exclusive formation of the four-membered ring. acs.org

Table 1: Comparison of Epoxide Aminolysis Methods for Azetidine Synthesis

Catalyst/ReagentSubstrate TypeKey FeatureYieldCitation
La(OTf)3cis-3,4-Epoxy aminesHigh regioselectivity for azetidine formation.High frontiersin.orgnih.gov
LiDA-KOR SuperbaseEpoxide intermediates from N-alkyl-benzylaminesKinetically controlled, exclusive formation of the 4-membered ring.Excellent acs.org
DiethylamineEpichlorohydrinSpontaneous intramolecular cyclization after initial aminolysis.75% nih.gov

Transition metal catalysis offers a versatile and efficient platform for constructing complex molecular architectures, including strained ring systems like azetidines. Palladium and gold catalysts, in particular, have been instrumental in developing novel cyclization pathways.

Palladium catalysts are renowned for their ability to mediate a wide range of transformations, including C-N bond formation. Palladium-catalyzed intramolecular amination of C-H bonds has been utilized to synthesize azetidines from picolinamide-protected amine substrates. organic-chemistry.org This approach benefits from relatively low catalyst loading and the use of inexpensive reagents. organic-chemistry.org

Furthermore, palladium(0) complexes have been used to catalyze the synthesis of N,N'-palladium(II) chloride and acetate (B1210297) complexes of 2,4-cis-azetidines. nih.govnih.gov The synthesis of the azetidine ligands themselves can be accomplished via an iodocyclization protocol, which can sometimes produce pyrrolidine by-products. nih.gov A more complex, one-pot process describes the synthesis of N-aryl-2-benzylindolines from 2-allylanilines and aryl bromides, involving two sequential palladium-catalyzed reactions that form two C-N bonds and one C-C bond. nih.gov This highlights the power of palladium catalysis in tandem reactions to build complex heterocyclic systems.

Table 2: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

Reaction TypeSubstratesCatalyst SystemProductCitation
Intramolecular C-H AminationPicolinamide-protected aminesPalladium catalystAzetidines, Pyrrolidines organic-chemistry.org
Buchwald-Hartwig N-ArylationDebenzeyldonepezil, Aryl bromidesPd(OAc)2 / MephosN-aryl-debenzeyldonepezil analogues frontiersin.org
Tandem Arylation/Cyclization2-Allylanilines, Aryl bromidesPalladium catalystN-aryl-2-benzylindolines nih.gov

Gold catalysis has recently emerged as a powerful tool for unique cyclization reactions. A notable example is the synthesis of azetidin-3-ones, a derivative of the azetidine core, through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method avoids the use of toxic diazo intermediates. nih.gov

The mechanism involves the intermolecular oxidation of the terminal alkyne to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov A variety of substituents are tolerated in this reaction, suggesting that a precursor designed to yield 2-(4-methylphenyl)azetidin-3-one would be a viable substrate. For instance, the synthesis tolerates a cyclohexyl group at the 2-position, indicating that other sterically demanding groups like 4-methylphenyl could also be accommodated. nih.gov The reaction proceeds with high efficiency, and the protecting group on the nitrogen can be readily removed under acidic conditions. nih.gov

Gold catalysts are also effective in promoting the cyclization of 2-alkynylazetidines with various nucleophiles, although these reactions often lead to ring-opening products rather than preserving the azetidine core. researchgate.netnih.gov However, gold-catalyzed cyclization of 1-(2′-azidoaryl) propynols to form 4-quinolones proceeds via an α-imino gold carbene intermediate, showcasing the versatility of gold carbene chemistry in building nitrogen heterocycles. rsc.org

Metal-Catalyzed Cyclizations

Copper-Catalyzed Radical Cascade Cyclizations

A significant development in the synthesis of azetidines is the use of photo-induced copper-catalyzed radical annulation reactions. nih.govthe-innovation.org This method allows for the construction of the azetidine ring from aliphatic amines and alkynes through a [3+1] radical cascade cyclization. nih.govnih.gov The process is atom-economic and is characterized by a double C-H activation. nih.gov

The reaction is initiated by the generation of an α-aminoalkyl radical via a photoredox process involving a copper catalyst. nih.gov This radical is then captured by an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization lead to the final azetidine product. researchgate.net Density functional theory (DFT) calculations have shown that the formation of a tertiary radical intermediate is crucial for the cyclization to be successful. nih.govresearchgate.net This methodology is notable for its operational simplicity, the use of an inexpensive catalyst, and a broad substrate scope. nih.gov The resulting azetidine scaffolds can possess vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.govresearchgate.net

In a typical reaction setup, an aliphatic amine like N,N-diisopropylethylamine (DIPEA) can be reacted with an alkyne such as 4-ethynyl-1,1′-biphenyl in the presence of a copper catalyst and a photosensitizer under visible light irradiation. nih.gov

Catalyst/PhotosensitizerAmineAlkyneYieldReference
Copper(I)/PS5DIPEA4-ethynyl-1,1′-biphenyl93% nih.gov
Ru(bpy)₃Cl₂DIPEA4-ethynyl-1,1′-biphenylNo reaction nih.gov
Rose BengalDIPEA4-ethynyl-1,1′-biphenylNo reaction nih.gov

PS5 is a photosensitizer used in the study.

Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-based catalysts have been employed for the hydroaminoalkylation of unprotected secondary amines, providing a direct route to α- and β-alkylated N-heterocycles. nih.govubc.ca This atom-economic reaction functionalizes C-H bonds adjacent to the nitrogen atom. nih.gov While much of the reported work focuses on the synthesis of α-alkylated piperidines and piperazines or β-alkylated heterocycles like 3-methylated azetidines, the underlying principle of C-H activation adjacent to the ring nitrogen is a key strategy. nih.govubc.cafigshare.com The synthesis of β-alkylated N-heterocycles is achieved through a scalable one-pot alkylation/cyclization procedure. nih.govubc.ca

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering a convergent approach to complex structures. Various cycloaddition strategies have been successfully applied to the synthesis of the azetidine core.

[2+2] Photocycloadditions of Imines and Alkenes

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. rsc.org The reaction typically involves the UV light irradiation of an imine, which becomes excited and undergoes cycloaddition with an alkene. rsc.org A significant challenge is the competing E/Z isomerization of acyclic imines, which can be overcome by using cyclic imines or specific activating groups. rsc.org

Recent advances have enabled these reactions using visible light through triplet energy transfer, broadening the scope and applicability of the method. researchgate.netspringernature.com For instance, N-(arylsulfonyl)imines have been shown to react with styrenyl alkenes under 365 nm UV light to afford protected azetidines with high stereospecificity. rsc.org The reaction is believed to proceed through a singlet state exciplex, which accounts for the observed stereochemical outcome. rsc.org Copper-catalyzed versions of the [2+2] photocycloaddition have also been developed for non-conjugated imines and alkenes. nih.gov

Imine TypeAlkeneLight SourceCatalystYield RangeReference
N-(arylsulfonyl)iminesStyrenyl alkenes365 nm UVNone20-83% rsc.org
1,3-dimethyl-6-azauracilEthyl vinyl etherUVAcetone (sensitizer)90% rsc.org
Cyclic OximesAlkenesVisible LightIridium photocatalyst- springernature.comthieme-connect.com
Non-conjugated IminesAlkenesVisible LightCopper catalyst- nih.gov
[3+1] Cycloaddition Reactions

[3+1] Cycloaddition reactions provide another direct pathway to four-membered rings. acs.org One notable example is the enantioselective [3+1] cycloaddition of racemic donor-acceptor (D-A) aziridines with isocyanides. acs.orgacs.org This reaction, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, yields enantioenriched exo-imido azetidines in good to excellent yields (up to 99%) and high enantioselectivity (up to 94% ee). acs.orgacs.org

Another important [3+1] cycloaddition involves the reaction between enoldiazoacetates and imido-sulfur ylides, promoted by a Cu(I)/sabox catalyst, to produce chiral 2-azetines. acs.org Furthermore, as discussed previously, photo-induced copper-catalyzed [3+1] radical cascade cyclizations of aliphatic amines with alkynes represent a powerful method for azetidine synthesis. nih.govthe-innovation.orgnih.gov

3-Atom Component1-Atom ComponentCatalyst/ConditionsProduct TypeYield/eeReference
Donor-Acceptor Aziridine (B145994)IsocyanideChiral N,N′-dioxide/Mg(II)exo-Imido Azetidineup to 99% / up to 94% ee acs.org
EnoldiazoacetateImido-Sulfur YlideCu(I)/saboxChiral 2-Azetine- acs.org
α-aminoalkyl radical/vinyl radical-Copper/Visible LightAzetidineup to 93% nih.gov
Aza-Michael Addition Approaches

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. mdpi.com While commonly used to synthesize a variety of nitrogen-containing compounds, its application to form 2-substituted azetidines often relies on an intramolecular strategy. In such a design, a molecule containing both an amine nucleophile and a Michael acceptor is induced to cyclize. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the substrate or by using chiral catalysts.

For instance, the synthesis of functionalized 3-substituted azetidines has been effectively demonstrated through the aza-Michael addition of various amines to methyl 2-(azetidin-3-ylidene)acetates. mdpi.combohrium.comresearchgate.net This highlights the versatility of the azetidine ring as a scaffold in Michael reactions, even if the primary substitution pattern differs from the 2-position. The development of intramolecular aza-Michael additions provides a pathway to 2-substituted systems, expanding the utility of this reaction for creating the strained four-membered ring.

Stereoselective Synthesis of Enantioenriched this compound

The demand for enantiomerically pure compounds in medicinal chemistry has driven the development of stereoselective synthetic methods. Several strategies have emerged for the synthesis of enantioenriched 2-substituted azetidines, including those bearing an aryl group like 4-methylphenyl.

A highly effective and general approach involves the use of chiral tert-butanesulfinamides. nih.gov These inexpensive and readily available chiral auxiliaries can be reacted with 1,3-bis-electrophiles to generate C2-substituted azetidines with high diastereoselectivity. nih.gov The diastereomeric products can often be separated by chromatography, and subsequent cleavage of the sulfinamide auxiliary provides the desired enantioenriched azetidine. nih.gov This method has been successfully applied to produce azetidines with aryl, vinyl, and alkyl substituents at the 2-position. nih.gov

Another powerful strategy is the catalytic asymmetric reduction of a prochiral precursor. An organometallic route to unsaturated 2-azetinylcarboxylic acids has been developed. acs.org Subsequent asymmetric reduction of the C=N bond, catalyzed by chiral ruthenium complexes, affords enantioenriched 2-azetidinylcarboxylic acids. acs.org These can then be further manipulated, for example, by incorporation into peptide chains. acs.org

The enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, as mentioned earlier, also provides a direct route to optically active azetidines. acs.orgacs.org

MethodChiral SourcePrecursorKey FeaturesReference
Chiral Auxiliarytert-Butanesulfinamide1,3-bis-electrophileGeneral for C2-aryl, vinyl, alkyl; separable diastereomers nih.gov
Asymmetric CatalysisChiral Ruthenium Complex2-Azetinylcarboxylic acidAsymmetric reduction of C=N bond acs.org
Asymmetric CycloadditionChiral N,N′-dioxide LigandD-A Aziridine, IsocyanideDirect formation of enantioenriched azetidine core acs.org

Application of Chiral Auxiliaries (e.g., tert-Butanesulfinamides)

Chiral auxiliaries offer a reliable strategy for introducing stereocenters. Among these, tert-butanesulfinamides, developed by Ellman, have proven to be particularly effective for the asymmetric synthesis of C2-substituted azetidines. nih.gov This methodology provides a general and scalable three-step approach to access a wide range of enantioenriched azetidines, including those with aryl substituents like the 4-methylphenyl group. nih.gov

The process begins with inexpensive and readily available starting materials. The chiral tert-butanesulfinamide acts as a chiral auxiliary and a protecting group. nih.gov The key advantages of this auxiliary are its low cost, commercial availability in both enantiomeric forms, and its ability to induce high levels of stereocontrol. nih.govwalisongo.ac.id The synthesis generally involves the condensation of the chiral tert-butanesulfinamide with an aldehyde, followed by a cyclization step. The diastereomers produced can often be separated using standard chromatographic techniques. nih.gov Subsequent cleavage of the sulfinamide auxiliary, which can be achieved under mild conditions, yields the desired enantioenriched azetidine hydrochloride salt. This salt can then be used in further derivatization reactions, making the method highly applicable to medicinal chemistry. nih.gov

A general approach using this chemistry allows for the production of C2-substituted azetidines with aryl, vinyl, allyl, and alkyl substituents. nih.gov The method has been demonstrated to be effective on a gram-scale, highlighting its potential for larger-scale synthetic applications. nih.gov

Table 1: Synthesis of C2-Aryl Azetidines using Chiral tert-Butanesulfinamide Auxiliary

Aryl SubstituentYield over 3 stepsDiastereomeric Ratio (d.r.)Reference
Phenyl47%85:15 nih.gov
4-Methoxyphenyl50%87:13 nih.gov
4-Chlorophenyl44%85:15 nih.gov

This table showcases the effectiveness of the chiral auxiliary method for synthesizing various C2-aryl azetidines, which are structurally similar to this compound.

Asymmetric Catalytic Approaches

While chiral auxiliaries are effective, the development of direct asymmetric catalytic methods for the synthesis of chiral azetidines is a highly sought-after goal. chemrxiv.org Asymmetric catalysis offers the potential for greater efficiency and atom economy. Research in this area has explored various strategies, including the use of chiral ligands in metal-catalyzed reactions and biocatalysis.

One approach involves using enantiomerically pure, 2,4-cis-disubstituted amino azetidines as ligands for copper-catalyzed Henry reactions. nih.gov While this specific application does not directly produce 2-arylazetidines, it demonstrates the potential of chiral azetidine scaffolds themselves as platforms for asymmetric catalysis. nih.gov

A significant advancement in the field is the use of engineered enzymes for biocatalytic transformations. For instance, a laboratory-evolved variant of cytochrome P450 has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.org This "carbene transferase" enzyme exerts exceptional stereocontrol over a chemrxiv.orgnih.gov-Stevens rearrangement, achieving a 99:1 enantiomeric ratio (er). chemrxiv.orgnih.gov This biocatalytic approach overcomes the challenge of competing side reactions often seen with traditional chemical catalysts and represents a powerful new strategy for accessing chiral azetidines from readily available precursors. chemrxiv.org

Another strategy involves the asymmetric Tsuji reduction of allylic carbonates, which can serve as masked terminal olefins for subsequent reactions. nih.gov While not directly applied to azetidine synthesis in the cited example, the development of catalyst-directed diastereoselectivity using chiral palladium catalysts highlights a promising avenue for controlling stereochemistry in complex syntheses. nih.gov

Diastereoselective Control in Ring-Forming Reactions

Achieving diastereoselectivity is crucial when creating multiple stereocenters in the azetidine ring. Several methods have been developed to control the relative stereochemistry of substituents during the ring-formation step.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. researchgate.net This kinetically controlled reaction exclusively forms the strained four-membered ring, avoiding the thermodynamically favored five-membered pyrrolidine ring. researchgate.net The reaction proceeds from simple building blocks and demonstrates remarkable functional group tolerance. Density functional theory (DFT) calculations have been used to explain the reaction mechanism and the kinetic control that dictates the stereochemical outcome, providing a deeper understanding beyond empirical guidelines like Baldwin's rules. researchgate.net

Iodine-mediated cyclization of homoallyl amines represents another effective strategy. This reaction proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The stereochemistry of the resulting iodo-azetidines can be controlled, and the products can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov

Table 2: Diastereoselectivity in Azetidine Ring Formation

MethodSubstrate TypeKey FeaturesDiastereoselectivityReference
Kinetically Controlled CyclizationBenzylaminomethyloxirane derivativesForms 2-arylazetidines; avoids 5-membered ring formation.High diastereoselectivity (trans products preferred). researchgate.net
Iodine-Mediated CyclizationHomoallyl amines4-exo trig cyclization at room temperature.Delivers cis-2,4-azetidine. nih.gov

Transformations from Precursor Heterocycles

The synthesis of this compound and its derivatives can also be achieved by chemically modifying other heterocyclic rings. These transformations include reductions, ring contractions, and ring expansions, which leverage the availability of different starting materials.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used methods for synthesizing azetidines. acs.org The prevalence of this method is due to the vast number of synthetic routes available for β-lactams and the efficiency of the reduction process. acs.orgmdpi.com

Various reducing agents can be employed to convert the amide carbonyl of the β-lactam to a methylene (B1212753) group. Commonly used reagents include diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org More efficient and selective reductions can be achieved using alanes, such as diisobutylaluminum hydride (DIBAL-H) or chloroalanes (AlH₂Cl or AlHCl₂). acs.org A key advantage of these reduction methods is that the stereochemistry of the substituents on the azetidine ring is typically retained throughout the transformation. acs.org While reductive ring cleavage to form 3-aminopropanol derivatives can be a side reaction with some reagents, the use of alanes generally avoids this issue. acs.org The reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ has also been explored as a route to stereodefined azetidines. nih.gov

Ring Contraction Reactions from Five-Membered Heterocycles

Ring contraction provides an alternative pathway to the strained azetidine ring from more stable five-membered heterocycles. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnsf.gov

In this reaction, the five-membered pyrrolidinone ring is converted into a four-membered azetidine ring. The proposed mechanism involves a nucleophilic attack on the amide carbonyl, leading to N–C(O) bond cleavage. The resulting intermediate then undergoes an intramolecular Sₙ2 cyclization, effectively contracting the ring. nsf.gov This method is versatile, allowing for the incorporation of various nucleophiles, such as alcohols and anilines, to produce α-acylated N-sulfonylazetidines. organic-chemistry.org Another strategy involves a deaminative ring contraction cascade of biaryl-linked azepines to form polyheterocyclic aromatic systems, showcasing a more complex transformation. nih.gov

Ring Expansion of Aziridines to Azetidines

The one-carbon ring expansion of three-membered aziridines to four-membered azetidines is a powerful, albeit challenging, strategy. nih.gov This transformation often involves the formation of an intermediate aziridinium (B1262131) ylide, which can then undergo rearrangement. A significant challenge is the inherent tendency of these ylides to undergo cheletropic extrusion of an olefin, a competing side reaction. chemrxiv.orgnih.gov

Recent breakthroughs have provided solutions to this challenge. A biocatalytic approach using an engineered cytochrome P450 enzyme facilitates a highly enantioselective chemrxiv.orgnih.gov-Stevens rearrangement of aziridinium ylides to form chiral azetidines with excellent stereocontrol. chemrxiv.orgnih.gov This enzymatic reaction effectively suppresses the competing cheletropic extrusion pathway. chemrxiv.org

In non-biocatalytic systems, the mechanism of ring expansion has also been studied in detail. For bicyclic methylene aziridines, density functional theory (DFT) computations have shown that the reaction with a rhodium catalyst proceeds through an aziridinium ylide that undergoes a concerted, asynchronous nih.govchemrxiv.org-Stevens-type rearrangement. nih.gov The rigid structure of the methylene aziridine substrate is key to favoring the desired ring expansion over elimination pathways. nih.gov These advanced methods provide a novel entry into the synthesis of highly functionalized and enantioenriched azetidines. nih.gov

Functionalization Strategies on Pre-formed Azetidine Scaffolds

The ability to modify a pre-existing azetidine ring is crucial for creating diverse molecular architectures. Recent advancements have provided several effective methods for this purpose.

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to introduce complexity into organic molecules. In the context of azetidines, palladium-catalyzed C(sp3)–H arylation has emerged as a key strategy. acs.org This method allows for the direct formation of a carbon-carbon bond between an unactivated C(sp3)–H bond on the azetidine ring and an aryl group.

Research has demonstrated the feasibility of regio- and stereoselective C-H arylation of saturated N-heterocycles like pyrrolidines and piperidines using directing groups. acs.org These principles can be extended to azetidine systems. For instance, a directing group attached to the azetidine nitrogen can guide a palladium catalyst to a specific C-H bond, enabling its selective arylation. While direct C-H arylation of this compound itself is not extensively documented in the provided results, the methodologies developed for similar saturated heterocycles provide a clear blueprint for such transformations. acs.orgacs.orgnih.gov The general approach involves the use of a palladium catalyst, an aryl halide or its equivalent, and a suitable directing group to achieve the desired arylation. acs.orgacs.org

Table 1: Representative Conditions for Palladium-Catalyzed C(sp3)-H Arylation of Saturated N-Heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Arylating Agent Reference
Pd(OAc)2 Acetyl K2CO3 Toluene 110 Aryl Iodide acs.org
Ru3(CO)12 - - Ketone 150 Arylboronate Ester nih.gov
Pd(OAc)2 PPh3 NaOtBu Toluene 100 Aryl Bromide thieme-connect.de

This table presents generalized conditions from studies on related N-heterocycles, which could be adapted for this compound.

The nitrogen atom of the azetidine ring is a prime site for derivatization, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

One of the most common and effective methods for nitrogen functionalization is N-arylation . Palladium-catalyzed cross-coupling reactions have been successfully employed for the N-arylation of azetidine with various aryl bromides. researchgate.net This method provides access to a broad range of N-arylazetidines without causing ring cleavage. researchgate.net The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. thieme-connect.deresearchgate.net

N-alkylation is another fundamental transformation. For instance, N-alkylation of azetidine derivatives with allyl bromide has been reported as a straightforward process. nih.gov Furthermore, the azetidine nitrogen can be acylated. For example, the reaction of a substituted azetidine with acetic anhydride (B1165640) in the presence of a Lewis acid like boron trifluoride etherate can yield the corresponding N-acetylated product. google.com

More advanced functionalization strategies have also been developed. Azetidine sulfonyl fluorides (ASFs) have been shown to be versatile reagents for the synthesis of 3-aryl-3-substituted azetidines. nih.gov The azetidine nitrogen in these systems can be selectively functionalized, for example, by reaction with Boc anhydride after removal of a protecting group. nih.gov This allows for the introduction of further diversity at the nitrogen atom.

While direct modifications of the 4-methylphenyl group in this compound are less commonly reported as a primary synthetic strategy, standard aromatic substitution reactions could theoretically be applied. However, the reactivity of the azetidine ring, particularly the nitrogen atom, would need to be considered and potentially protected.

A more common approach to introduce diversity at this position is to synthesize the azetidine ring with a pre-functionalized phenyl group. For instance, syntheses starting with differently substituted anilines or related precursors would lead to a variety of 2-arylazetidine derivatives. ontosight.ainih.gov

One study describes the synthesis of azetidine derivatives where the phenyl group is substituted with various groups, including methoxy (B1213986) groups. nih.gov The synthesis involved the reaction of an unsaturated ester with substituted anilines, followed by cyclization. This highlights the strategy of incorporating desired functionality into the starting materials rather than modifying the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. nih.govmdpi.com

In the context of this compound synthesis, several green chemistry principles can be implemented:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H functionalization is an excellent example of an atom-economical reaction as it avoids the need for pre-functionalized substrates. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The palladium- and ruthenium-catalyzed reactions discussed for C-H functionalization and N-arylation are prime examples. acs.orgnih.govresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. While some of the discussed reactions require elevated temperatures, the development of more active catalysts could allow for milder reaction conditions. nih.gov

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Efforts are continuously made to replace hazardous solvents with greener alternatives like water, ethanol, or even solvent-free conditions. nih.govmdpi.com

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single pot or designing reactions where multiple components react in a single step can significantly reduce waste and improve efficiency. nih.govnih.gov A four-component synthesis of functionalized azetidines has been reported, showcasing a modular and efficient approach. nih.gov

The application of these principles can lead to more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 2 4 Methylphenyl Azetidine

Ring-Opening Reactions of Azetidines

Ring-opening reactions are the most characteristic transformations of azetidines, driven by the release of approximately 26-27 kcal/mol of ring strain. clockss.org These reactions can be broadly categorized into nucleophilic ring-opening, reductive ring-opening, and other cleavage pathways. magtech.com.cn Due to their relative stability, azetidine (B1206935) ring-opening often requires activation. magtech.com.cn This is typically achieved by protonation or Lewis acid coordination to the ring nitrogen, or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cnrsc.org

Nucleophilic ring-opening is a primary and extensively studied reaction of azetidines, offering a powerful method for constructing functionalized linear amines. magtech.com.cnnih.gov The regioselectivity and stereocontrol of these reactions are critical aspects that determine the structure of the final product and are influenced by a combination of electronic effects, steric factors, and the nature of the activating agent and nucleophile. magtech.com.cnorganic-chemistry.org

The regioselectivity of nucleophilic attack on unsymmetrical azetidines like 2-(4-methylphenyl)azetidine is governed by a delicate interplay of electronic and steric factors. magtech.com.cn

Electronic Effects: In the case of 2-arylazetidines, the aryl group at the C2 position plays a crucial electronic role. magtech.com.cn The phenyl ring can stabilize a developing positive charge at the benzylic C2 position in the transition state of the ring-opening reaction. magtech.com.cn This stabilization favors the cleavage of the C2-N bond. Consequently, nucleophiles tend to attack the benzylic carbon (C2). This is particularly true for azetidines activated by N-electron-withdrawing groups (e.g., N-tosyl), where the reaction proceeds through a transition state with significant carbocationic character. magtech.com.cnnih.gov The presence of the electron-donating methyl group in the para position of the phenyl ring in this compound further enhances the stabilization of this positive character, reinforcing the preference for nucleophilic attack at the C2 position.

Steric Effects: While electronic effects often dominate in 2-arylazetidines, steric hindrance can influence the regioselectivity, especially with bulky nucleophiles. magtech.com.cn For 2-alkylazetidines, sterically demanding nucleophiles typically attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn However, for this compound, the electronic preference for attack at the benzylic C2 position is strong. Significant steric hindrance from both the nucleophile and the azetidine substituents would be required to override this electronic preference and favor attack at the C4 position.

The interplay between these effects is summarized in the following table:

FactorInfluence on this compound Ring OpeningPredominant Site of Attack
Electronic The 4-methylphenyl group stabilizes positive charge development at C2.C2 (Benzylic position)
Steric A very bulky nucleophile might face hindrance at the C2 position.C4 (Less substituted, but generally disfavored)

The azetidine ring is inherently stable and less reactive than the corresponding aziridine (B145994) ring. rsc.orgmagtech.com.cn Therefore, ring-opening reactions often necessitate activation of the nitrogen atom. magtech.com.cn This is commonly achieved through two main strategies: Lewis acid catalysis and the formation of azetidinium salts. magtech.com.cnacs.org

Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom of the azetidine ring, increasing its electrophilicity and making the ring more susceptible to nucleophilic attack. acs.orgiitk.ac.iniitk.ac.in This strategy has been successfully employed in the regioselective ring-opening of 2-aryl-N-tosylazetidines with various nucleophiles, including alcohols. iitk.ac.iniitk.ac.in The reaction is believed to proceed via an SN2-type pathway, where the nucleophile attacks the carbon atom, leading to inversion of configuration if the carbon is a stereocenter. acs.orgiitk.ac.in For this compound, Lewis acid activation would facilitate nucleophilic attack at the benzylic C2 position.

A variety of Lewis acids have been shown to be effective, with the choice of catalyst sometimes influencing the reaction's efficiency and selectivity.

Azetidinium Salts: An alternative activation method involves the quaternization of the azetidine nitrogen to form an azetidinium salt. magtech.com.cnnih.gov This transformation introduces a positive charge on the nitrogen, significantly activating the ring towards nucleophilic cleavage. researchgate.net The ring-opening of azetidinium ions is a well-established process for synthesizing polysubstituted linear amines. nih.gov Studies on enantiopure azetidinium salts have shown that the regioselectivity of nucleophilic attack is highly dependent on the substitution pattern of the ring. For instance, in azetidinium ions lacking a C4 substituent, nucleophiles preferentially attack the C4 position. However, the presence of a substituent at C2, such as the 4-methylphenyl group, directs the nucleophilic attack to this position. organic-chemistry.org The formation of azetidinium ions from azetidines is an equilibrium process, with four-membered rings showing a surprisingly higher propensity for formation compared to their three-membered aziridinium (B1262131) counterparts. rsc.org

The following table presents data on the Lewis acid-mediated ring-opening of a representative 2-aryl-N-tosylazetidine with various alcohols, a reaction pathway directly applicable to this compound.

EntryAlcohol (Nucleophile)Lewis AcidProductYield (%)
1MethanolBF3·OEt21,3-Amino ether94
2EthanolBF3·OEt21,3-Amino ether92
3Propargyl alcoholBF3·OEt21,3-Amino ether95
4Allyl alcoholBF3·OEt21,3-Amino ether94
5IsopropanolBF3·OEt21,3-Amino ether90
Data adapted from a study on 2-aryl-N-tosylazetidines, demonstrating the general applicability to this compound. iitk.ac.in

The catalytic asymmetric desymmetrization of prochiral or meso-azetidines represents a sophisticated strategy for accessing highly enantioenriched chiral building blocks. acs.orgacs.org This approach involves the use of a chiral catalyst to control the nucleophilic ring-opening of a symmetrical azetidine, thereby generating products with high enantioselectivity. acs.orgnih.gov While this method is not directly applicable to the chiral this compound itself, the principles and catalyst systems developed for desymmetrization are highly relevant to achieving stereocontrol in related reactions.

Research has shown that chiral Brønsted acids, such as BINOL-derived phosphoric acids, can effectively catalyze the intermolecular desymmetrization of a wide range of 3-substituted azetidines. acs.orgnih.govresearchgate.net The success of these reactions hinges on the optimal combination of the catalyst, nucleophile, the protecting group on the azetidine nitrogen, and the reaction conditions. acs.orgacs.org These reactions can generate both tertiary and quaternary stereocenters with excellent efficiency and enantioselectivity. acs.org

Mechanistic studies, including DFT calculations, have revealed that the reaction often proceeds through a transition state involving a single catalyst molecule that activates the reactants. acs.orgnih.gov The enantioselectivity is dictated by the specific interactions within the asymmetric active site of the catalyst. thieme-connect.com

The table below showcases the scope of nucleophiles in the desymmetrization of a representative 3-substituted azetidine, highlighting the potential for creating diverse, enantioenriched products.

EntryNucleophileProductYield (%)Enantiomeric Excess (ee, %)
1Indole (B1671886)Functionalized indole derivative9595
22-NaphtholFunctionalized naphthol derivative9898
3Silyl enol etherFunctionalized ketone9096
4ThiophenolFunctionalized thioether9293
Data generalized from studies on the catalytic enantioselective intermolecular desymmetrization of azetidines. acs.org

Reductive ring-opening is another important transformation of azetidines, leading to the formation of 1,3-amino alcohols or other reduced products. magtech.com.cn This class of reactions involves the cleavage of a C-N bond with the concurrent addition of hydrogen. The specific outcome depends on the reducing agent used and the substitution pattern of the azetidine. An impressive method for the reductive ring opening of azetidines has been reported, expanding the synthetic utility of these heterocycles. rsc.org For this compound, reductive opening would likely cleave the C2-N bond to yield the corresponding γ-amino alcohol, 3-amino-3-(4-methylphenyl)propan-1-ol.

The mechanistic pathways for azetidine ring cleavage are diverse and depend on the reaction conditions and the nature of the azetidine and the reacting partner. For nucleophilic ring-opening reactions activated by Lewis acids, the pathway is generally considered to be an SN2-type mechanism. acs.orgiitk.ac.in This is supported by stereochemical studies showing inversion of configuration at the site of nucleophilic attack. iitk.ac.in In this mechanism, the Lewis acid coordinates to the nitrogen, and the nucleophile attacks the electrophilic carbon from the backside, leading to a concerted bond-breaking and bond-forming process. iitk.ac.in

For 2-aryl-N-tosyl azetidines, while the reaction proceeds via an SN2-type pathway, the transition state possesses considerable carbocationic character, which can sometimes lead to racemization. nih.goviitk.ac.in

In addition to intermolecular reactions, intramolecular ring-opening decomposition pathways have also been identified. nih.gov For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening where a pendant functional group, such as an amide, acts as the internal nucleophile. nih.gov The stability of the azetidine ring in such cases is highly dependent on the structure and the length of the tether connecting the nucleophilic group to the ring. nih.gov

Nucleophilic Ring Opening: Regioselectivity and Stereocontrol

Ring-Expansion Reactions of Azetidines

The strain inherent in the four-membered azetidine ring provides a thermodynamic driving force for ring-expansion reactions, leading to the formation of more stable five- and seven-membered heterocyclic systems. rsc.org These transformations are of significant interest for the synthesis of a diverse range of nitrogen-containing compounds.

Formation of Pyrrolidines and Azepanes

Ring-expansion reactions of azetidines can lead to the formation of both pyrrolidines (five-membered rings) and azepanes (seven-membered rings). rsc.org A common strategy involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain at the 2-position, such as a 3-hydroxypropyl group. Activation of the terminal alcohol, followed by intramolecular cyclization, generates a bicyclic azetidinium intermediate. acs.orgnih.gov The subsequent nucleophilic opening of this strained bicyclic system can proceed via two distinct pathways, cleaving either of the C-N bonds of the original azetidine ring, to yield a mixture of substituted pyrrolidines and azepanes. acs.orgnih.gov

For instance, azetidines equipped with a 3-hydroxypropyl side chain at the 2-position can be transformed into a 1-azoniabicyclo[3.2.0]heptane intermediate. acs.orgnih.gov The attack of a nucleophile, such as cyanide, azide, or acetate (B1210297), on this intermediate can result in the formation of either a pyrrolidine (B122466) or an azepane derivative. acs.orgnih.gov The distribution of these products is highly dependent on the substitution pattern of the azetidine ring and the nature of the attacking nucleophile. acs.orgnih.gov

Competitive Pathways and Selectivity Control

The competition between the formation of pyrrolidines and azepanes during the ring expansion of 2-substituted azetidines is a key aspect of these reactions. acs.orgnih.gov The regioselectivity of the nucleophilic attack on the bicyclic azetidinium intermediate determines the final product distribution. acs.orgnih.gov Several factors influence this selectivity, including:

Substitution Pattern: The nature and position of substituents on the azetidine ring and its side chain can sterically and electronically bias the direction of nucleophilic attack. acs.orgnih.gov

Nucleophile: The choice of nucleophile plays a crucial role in determining the ratio of the resulting five- and seven-membered rings. acs.orgnih.gov

Quantum mechanical DFT calculations have been employed to rationalize the observed regioselectivities in the nucleophilic opening of the 1-azoniabicyclo[3.2.0]heptane intermediate, showing good agreement with experimental results. acs.orgnih.gov This theoretical understanding allows for a more predictable and controlled synthesis of either pyrrolidine or azepane derivatives.

Catalytic Approaches to Ring Expansion

Catalytic methods offer an efficient and atom-economical approach to the ring expansion of azetidines. While specific catalytic examples for this compound are not extensively detailed in the provided search results, general catalytic strategies for azetidine ring expansion are relevant. For example, rhodium(II) acetate has been used as a catalyst for the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, leading to the formation of 4-methylenepyrrolidines. nsf.gov This reaction proceeds through the activation of the azetidine nitrogen by the rhodium-carbene, followed by either a concerted 1,2-migration or a stepwise ring-opening/closure mechanism. nsf.gov

Furthermore, acid-promoted ring expansions of 2,2-disubstituted azetidines have been developed, showcasing the utility of catalysis in facilitating these transformations under mild conditions. rsc.org These catalytic systems often exhibit high functional group tolerance and can be applied to complex molecular architectures. rsc.org

Functional Group Interconversions on the Azetidine Ring and Phenyl Moiety

Beyond ring transformations, the this compound scaffold allows for a variety of functional group interconversions on both the azetidine ring and the pendant phenyl group. These modifications are crucial for the synthesis of diverse derivatives with tailored properties.

Oxidation and Reduction Transformations

The azetidine ring itself can undergo oxidation and reduction reactions. The reduction of N-substituted azetidin-2-ones (β-lactams) is a common method for the synthesis of azetidines. acs.org Reagents such as diborane (B8814927), lithium aluminum hydride, and alanes are effective for this transformation, typically proceeding with retention of stereochemistry at the ring substituents. acs.org

Conversely, oxidation of the azetidine nitrogen can lead to the formation of N-oxides. For instance, treatment of certain azetidines with hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) can yield the corresponding N-oxide, which may then undergo further rearrangements. rsc.org

Coupling Reactions (e.g., Suzuki–Miyaura)

The phenyl group of this compound provides a handle for various cross-coupling reactions, with the Suzuki–Miyaura coupling being a prominent example. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aryl group and a wide range of organoboron compounds. mdpi.comresearchgate.netnih.gov

Palladium(II) complexes of azetidine-based ligands have been shown to be highly effective catalysts for the Suzuki–Miyaura coupling of aryl bromides and chlorides with arylboronic acids, often in aqueous media. researchgate.netresearchgate.net The efficiency of these catalytic systems is influenced by the nature of the ligands and the reaction conditions. mdpi.comresearchgate.net For example, the coupling of 4-bromonitrobenzene with 4-tolylboronic acid has been used as a model reaction to evaluate the catalytic activity of palladium complexes derived from azetidine-containing ligands. mdpi.comresearchgate.net

The development of efficient catalytic systems for Suzuki-Miyaura couplings involving azetidine-containing substrates and ligands is an active area of research, enabling the synthesis of complex biaryl structures. mdpi.comresearchgate.netresearchgate.netgre.ac.uk

Data Tables

Table 1: Ring-Expansion Reactions of Substituted Azetidines

Starting Azetidine DerivativeReaction ConditionsProductsReference
Azetidines with a 3-hydroxypropyl side chain at C2Activation of primary alcohol, then nucleophilic opening with CN⁻, N₃⁻, or AcO⁻Mixture of substituted pyrrolidines and azepanes acs.orgnih.gov
3-MethyleneazetidinesRh₂(OAc)₂, diazo compounds4-Methylenepyrrolidines nsf.gov
2,2-Disubstituted azetidinesAcid-promoted1,3-Oxazinan-2-ones or 6,6-disubstituted piperidin-2-ones rsc.org

Table 2: Functional Group Interconversions

Reaction TypeSubstrate/ReagentCatalyst/ConditionsProductReference
ReductionN-Substituted azetidin-2-oneDiborane, LiAlH₄, or AlanesN-Substituted azetidine acs.org
OxidationAzetidineH₂O₂, Na₂WO₄·2H₂ON-Oxide rsc.org
Suzuki-Miyaura Coupling4-Bromonitrobenzene and 4-tolylboronic acidAzetidine-Pd(II) complex, Cs₂CO₃, DMF/H₂O4-Nitro-4'-methylbiphenyl mdpi.comresearchgate.net
Suzuki-Miyaura CouplingAryl bromides and arylboronic acidsAzetidine-based tridentate ligand-Pd(II) complexBiaryls researchgate.net

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is key to controlling its transformations and designing synthetic routes. Due to the scarcity of direct experimental studies on this specific molecule, the following sections draw upon established principles of azetidine chemistry and studies of closely related 2-aryl-azetidines.

The transformations of this compound, particularly ring-opening reactions, are proposed to proceed through various transition states and intermediates, the nature of which is highly dependent on the reaction conditions and the reacting partner.

In nucleophilic ring-opening reactions, the 2-(4-methylphenyl) group plays a significant role in stabilizing a partial positive charge that may develop at the C2 carbon in the transition state. magtech.com.cn This stabilization is due to the electron-donating nature of the methyl group and the resonance delocalization afforded by the phenyl ring. This effect makes the C2-N bond more susceptible to cleavage. magtech.com.cn

Proposed Intermediates in Azetidine Transformations:

Intermediate TypeDescriptionPotential Role of 2-(4-Methylphenyl) Group
Zwitterionic Intermediate In reactions such as the Staudinger cycloaddition for the synthesis of β-lactams (2-azetidinones), a zwitterionic intermediate is often proposed. researchgate.netThe 4-methylphenyl group could stabilize an adjacent positive charge through resonance and inductive effects.
Carbocation-like Intermediate In acid-catalyzed ring-opening reactions, protonation of the nitrogen atom can be followed by heterolytic cleavage of a C-N bond, leading to a carbocationic intermediate. nih.govThe 2-(4-methylphenyl) group would strongly stabilize a carbocation at the C2 position, favoring ring opening at this site.
Radical Intermediate Certain reactions, particularly those initiated by light or radical initiators, may proceed through radical intermediates.The benzylic position of the 2-(4-methylphenyl) group can stabilize a radical intermediate.
Metal-Complexed Intermediate In transition-metal-catalyzed reactions, the azetidine can coordinate to the metal center, forming an intermediate that facilitates subsequent transformations like ring opening or cross-coupling. acs.orgThe steric and electronic properties of the 4-methylphenyl group can influence the geometry and reactivity of the metal complex.

Computational studies on related 2-aryl-azetidines and aziridines have been instrumental in modeling these transient species and understanding their energetic profiles. mit.edumdpi.com For instance, density functional theory (DFT) calculations can provide insights into the geometries and energies of transition states and intermediates, helping to rationalize observed regioselectivities and stereoselectivities. mit.edu

Potential Applications of KIE in Studying this compound Reactions:

Isotopic LabelReaction TypeInformation GainedExpected KIE (kH/kD)
Deuterium at C2 (α-deuterium KIE) Nucleophilic ring-opening at C2Probes the change in hybridization at C2 in the transition state. An SN2-type mechanism would show a small inverse or no KIE, while an SN1-type mechanism with carbocation formation would exhibit a significant normal KIE. wikipedia.org~0.9-1.05 for SN2; >1.1 for SN1
Deuterium on the methyl group of the tolyl substituent (β-deuterium KIE) Reactions involving the formation of a positive charge at C2Investigates hyperconjugative stabilization of a developing positive charge at the benzylic C2 position by the C-H bonds of the methyl group.A normal KIE (>1) would suggest significant positive charge development at C2 in the transition state. princeton.edu
¹³C at C2 Ring-opening reactionsProvides information about the changes in bonding to the C2 carbon in the rate-determining step. A significant ¹³C KIE would indicate that the C2-N bond is being broken in this step. illinois.eduharvard.edu>1.02 for significant bond breaking
¹⁵N in the azetidine ring Reactions involving N-C bond cleavageDirectly probes the breaking of the nitrogen-carbon bond.A significant ¹⁵N KIE would provide strong evidence for N-C bond cleavage in the rate-determining step. nih.gov

The measurement of these KIEs, often in conjunction with computational modeling, could provide definitive evidence for the proposed transition states and intermediates in the reactions of this compound. harvard.edunih.gov For example, a study on the enzymatic oxidation of amines utilized ¹³C and ¹⁵N KIEs to elucidate the transition state structure. nih.gov Similar approaches could be invaluable in understanding the non-enzymatic transformations of this azetidine derivative.

Stereochemical Investigations of 2 4 Methylphenyl Azetidine Systems

Stereochemistry at the Azetidine (B1206935) Ring (C2, C3, C4)

The azetidine ring, a four-membered nitrogen-containing heterocycle, can possess multiple stereocenters. For 2-(4-methylphenyl)azetidine, the carbon atom at position 2 (C2), which is attached to the 4-methylphenyl group, is a chiral center. This gives rise to two enantiomers: (R)-2-(4-methylphenyl)azetidine and (S)-2-(4-methylphenyl)azetidine.

The stereochemical outcome of synthetic routes to this compound systems is highly dependent on the reaction mechanism. For example, cycloaddition reactions can be highly stereoselective, affording specific diastereomers. Similarly, the reduction of precursor azetidin-2-ones to azetidines often proceeds with retention of the stereochemistry at the ring carbons.

Absolute and Relative Configuration Determination

Establishing the absolute and relative configuration of stereoisomers of this compound is fundamental for structure-activity relationship studies and for understanding their interaction with chiral environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of substituted azetidines. One-dimensional NMR techniques can provide initial clues through the analysis of coupling constants between protons on the azetidine ring. However, for an unambiguous assignment, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are often employed.

NOESY experiments detect through-space interactions between protons that are in close proximity. In the context of 2,4-disubstituted azetidines, a NOESY correlation between the proton at C2 and a proton at C4 would indicate a cis relationship between the substituents at these positions. Conversely, the absence of such a correlation, or the presence of correlations to other protons, can suggest a trans configuration. For instance, in a study on azaspiro[2.y]alkanes, which contain a related strained ring system, NOESY correlations were successfully used to assign the relative configurations of cis and trans isomers. acs.org

Table 1: Representative ¹H-¹H NOESY Correlations for a Hypothetical cis-2-(4-methylphenyl)-4-substituted Azetidine

Interacting ProtonsExpected NOESY CorrelationImplication
H2 / H4Presentcis relative stereochemistry
H2 / H3 (one face)PresentSpatial proximity
H4 / H3 (same face)PresentSpatial proximity

This table is a representation of expected correlations and would need to be confirmed by experimental data for the specific compound.

While spectroscopic methods are invaluable, single-crystal X-ray diffraction analysis provides the most definitive determination of both the relative and absolute stereochemistry of a chiral molecule. mdpi.com Obtaining suitable crystals of the parent this compound may be challenging. Therefore, derivatization is a common strategy to introduce functionalities that promote crystallization.

For instance, the nitrogen atom of the azetidine ring can be acylated or sulfonated. These derivatives often exhibit increased crystallinity. A reported example includes the synthesis and X-ray crystal structure determination of N-p-methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone, a related azetidinone derivative, which confirmed its structure. researchgate.net In another study, the absolute stereochemistry of a 2,4-cis-disubstituted amino azetidine derivative was unequivocally determined by analyzing the Flack parameter from its X-ray diffraction data. nih.gov This was achieved after converting the azetidine into its hydroiodide salt, which formed X-ray quality crystals. nih.gov

Table 2: Common Derivatization Strategies for Azetidines for X-ray Crystallography

Derivatizing AgentResulting Functional GroupPotential Advantage
Benzoyl chlorideN-BenzoylIncreased rigidity and intermolecular interactions
p-Toluenesulfonyl chlorideN-TosylOften crystalline solids
Hydrochloric acid/Hydroiodic acidAmine saltEnhanced polarity and crystal packing

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The ring can undergo a dynamic process of ring-puckering, and the presence of substituents influences the conformational equilibrium.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for investigating conformational changes that occur on the NMR timescale. For the azetidine ring, DNMR can be used to study the energy barrier of ring inversion. This process involves the ring flipping between two puckered conformations.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to calculate the geometries and relative energies of different possible conformations.

For the azetidine ring, computational models can predict the degree of puckering and the preferred orientation of the substituents. The two primary puckered conformations are often described by the position of the substituents as either axial or equatorial-like. The 4-methylphenyl group at the C2 position can adopt one of these orientations, and the energy difference between them will determine the conformational preference.

Computational studies on related 2,4-cis-substituted azetidines have been used to investigate the origin of selectivity in catalysis, highlighting the importance of the substituent's orientation. chemrxiv.orgresearchgate.net For this compound, computational analysis would involve mapping the potential energy surface as a function of the ring-puckering angle to identify the minimum energy conformations and the transition states connecting them.

Table 3: Hypothetical Calculated Relative Energies of this compound Conformers

Conformer4-methylphenyl group orientationRelative Energy (kcal/mol)
1Equatorial-like0.00
2Axial-like1.5 - 3.0

Note: These values are hypothetical and represent a typical energy difference found in substituted four-membered rings. Actual values would require specific computational studies.

Chiral Resolution and Enantiomeric Purity Assessment

The stereochemistry of 2-substituted azetidines is a critical aspect of their development for various applications, as different enantiomers can exhibit distinct biological activities and chemical properties. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, and the subsequent determination of enantiomeric purity are therefore essential steps in the characterization of chiral azetidine systems.

While the broader class of C2-substituted azetidines has been the subject of various stereoselective synthetic strategies, specific documented methods for the chiral resolution and enantiomeric purity assessment of this compound are not extensively detailed in the reviewed scientific literature. General approaches for obtaining enantioenriched C2-substituted azetidines often involve the use of chiral auxiliaries, such as tert-butanesulfinamides, during synthesis. This method induces diastereoselectivity, and the resulting diastereomers can often be separated using standard chromatographic techniques like normal phase chromatography. nih.gov Following separation, the chiral auxiliary is removed to yield the enantioenriched azetidine. nih.gov

Another strategy involves the synthesis of single enantiomer 2,4-cis-disubstituted amino azetidines, which can then be utilized as ligands in asymmetric catalysis. nih.gov The enantiomeric excess (e.e.), a measure of enantiomeric purity, of such compounds is a key parameter in evaluating the success of the asymmetric synthesis. nih.gov

In the absence of specific data for this compound, the assessment of enantiomeric purity for analogous chiral azetidines is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts.

Table 1: General Methods for Chiral Separation and Purity Assessment of Azetidine Derivatives

MethodDescriptionApplication
Diastereomeric Resolution A racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers, which can be separated by conventional methods like crystallization or chromatography due to their different physical properties. The separated diastereomers are then converted back to the individual enantiomers.A common classical method for obtaining enantiomers.
Chiral HPLC A chromatographic technique that uses a chiral stationary phase to separate enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.Widely used for the analytical determination of enantiomeric excess (e.e.) and for preparative separation of enantiomers.
Enantioselective Synthesis The direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. This approach avoids the need for resolving a racemic mixture.A modern and efficient approach to obtaining enantiomerically pure compounds. nih.govnih.gov

It is important to note that while these methods are standard for the chiral resolution and purity assessment of chiral heterocycles, including many azetidine derivatives, specific protocols and data tables for this compound remain to be extensively published in the accessible scientific literature. Future research would be beneficial to establish and document these specific analytical methods and findings.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(4-methylphenyl)azetidine, offering precise insights into the chemical environment of each nucleus.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise mapping of proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the 4-methylphenyl (p-tolyl) group. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (approximately δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons on the aromatic ring would present as a singlet further upfield (around δ 2.3 ppm). The protons on the azetidine ring would show more complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to resonate at a distinct chemical shift. The methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring would appear as multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the p-tolyl group would resonate in the typical downfield region for sp² hybridized carbons (δ 120-145 ppm). The methyl carbon of the tolyl group would appear at a higher field (around δ 20-25 ppm). The carbons of the azetidine ring would have characteristic chemical shifts, with the C2 carbon, bonded to the aromatic ring and nitrogen, being the most downfield of the aliphatic carbons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Azetidine)4.0 - 4.5Triplet (t) or Doublet of Doublets (dd)7 - 9
H-3 (Azetidine)2.2 - 2.6Multiplet (m)-
H-4 (Azetidine)3.2 - 3.6Multiplet (m)-
Aromatic H (ortho to CH₃)7.1 - 7.3Doublet (d)~ 8
Aromatic H (meta to CH₃)7.0 - 7.2Doublet (d)~ 8
-CH₃ (Tolyl)2.3 - 2.4Singlet (s)-
N-H (Azetidine)1.5 - 2.5Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Azetidine)60 - 65
C-3 (Azetidine)25 - 30
C-4 (Azetidine)45 - 50
Aromatic C (quaternary, C-ipso)140 - 145
Aromatic C (quaternary, C-para)135 - 140
Aromatic C-H125 - 130
-CH₃ (Tolyl)20 - 25

While not directly applicable to this compound itself, heteronuclear NMR techniques are crucial for characterizing its analogues. For instance, in ¹⁵N NMR spectroscopy, the nitrogen atom of the azetidine ring would exhibit a characteristic chemical shift that is sensitive to its electronic environment and substitution. This technique can be invaluable for studying protonation states and intermolecular interactions.

For fluorine-containing analogues, such as a hypothetical 2-(4-fluorophenyl)azetidine, ¹⁹F NMR would be a powerful tool. The fluorine nucleus is highly sensitive to its environment, and its chemical shift and coupling to neighboring protons would provide detailed information about the electronic structure of the aromatic ring and its interaction with the azetidine moiety.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-2, H-3, and H-4 protons of the azetidine ring, confirming their connectivity. It would also show coupling between the ortho and meta protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the C2 carbon would show a cross-peak with the H-2 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining stereochemistry in more complex or substituted azetidine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which can be used to determine the elemental formula of this compound. The predicted exact mass for the protonated molecule ([M+H]⁺) of C₁₀H₁₃N is 148.1121 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaPredicted m/z
[M+H]⁺C₁₀H₁₄N⁺148.1121
[M+Na]⁺C₁₀H₁₃NNa⁺170.0940

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and confirming its identity. The compound would first be separated from any impurities on a GC column, and the retention time would be a characteristic property. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a molecular fingerprint for identification.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules, providing further structural information. For instance, a prominent fragment might correspond to the tropylium ion (m/z 91) formed from the p-tolyl group.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides critical information about the structure of this compound by analyzing the fragmentation patterns of its molecular ion. While a specific mass spectrum for this exact compound is not widely published, a fragmentation pathway can be reliably predicted based on the known behavior of azetidines and phenyl-substituted heterocycles. nist.govadelaide.edu.au The primary fragmentation events are expected to involve cleavages that relieve the ring strain of the four-membered ring and that form stable carbocations. wvu.edu

Upon electron ionization, the molecule will form a molecular ion ([M]⁺•). The most probable fragmentation pathways include:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom within the ring. This is a common pathway for cyclic amines, leading to a ring-opened radical cation.

Benzylic Cleavage: The bond between the azetidine ring and the 4-methylphenyl (tolyl) group is a likely point of cleavage. This would result in the formation of a highly stable tolyl cation or, more commonly through rearrangement, a tropylium ion (m/z 91), which is a characteristic peak for compounds containing a benzyl moiety. wvu.edu

Ring Cleavage: The azetidine ring can fragment through the loss of neutral molecules like ethene (C₂H₄), a characteristic fragmentation pattern for the parent azetidine ring. nist.gov This pathway helps to confirm the presence of the saturated four-membered ring.

Loss of Methyl Radical: Fragmentation can also occur at the substituent, with the loss of a methyl radical (•CH₃) from the tolyl group, although this is generally less favored than cleavages that stabilize charge more effectively.

These pathways allow for the systematic identification of the compound's core structures: the azetidine ring and the 4-methylphenyl substituent.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
147 [C₁₀H₁₃N]⁺• None Molecular Ion
132 [C₉H₁₀N]⁺ •CH₃ Loss of methyl radical from tolyl group
119 [C₈H₉N]⁺• C₂H₄ Ring cleavage with loss of ethene

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional groups: the secondary amine of the azetidine ring, the aliphatic C-H bonds within the ring, and the aromatic system of the 4-methylphenyl group. researchgate.net In-situ FTIR experiments on related heterocyclic systems have demonstrated the utility of this technique in identifying specific bonds and their chemical environments. mdpi.commdpi.com

Key expected vibrational modes include:

N-H Stretch: A moderate to weak band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the azetidine ring and the methyl group on the phenyl ring will produce strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ range, confirming the presence of the phenyl ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the azetidine ring is expected to appear in the 1250-1020 cm⁻¹ range.

Out-of-Plane C-H Bending: A strong absorption band between 800-850 cm⁻¹ would be indicative of the 1,4-disubstitution (para) pattern on the benzene ring.

Table 2: Predicted FTIR Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine (Azetidine)
3000 - 3100 C-H Stretch Aromatic Ring
2850 - 2960 C-H Stretch Aliphatic (Ring CH₂, Methyl CH₃)
1450 - 1600 C=C Stretch Aromatic Ring
~1450 CH₂ Bend (Scissoring) Azetidine Ring
1250 - 1020 C-N Stretch Cyclic Amine

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it is particularly sensitive to non-polar, symmetric vibrations. researchgate.net The Raman spectrum of this compound would be expected to prominently feature signals from the aromatic ring and the carbon backbone.

Key expected Raman shifts include:

Aromatic Ring Breathing Mode: A strong, sharp signal near 1600 cm⁻¹ and another around 1000 cm⁻¹ are characteristic of the symmetric vibrations of the p-disubstituted benzene ring. researchgate.net

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes will be visible and are often strong in Raman spectra.

Azetidine Ring Puckering/Breathing: Low-frequency modes corresponding to the symmetric puckering or breathing of the four-membered ring would be Raman active.

C-C Stretching: Aliphatic C-C stretching vibrations within the azetidine ring and the bond connecting the ring to the phenyl group will also contribute to the spectrum.

Table 3: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3050 C-H Stretch Aromatic Ring
2850 - 2980 C-H Stretch Aliphatic (Ring CH₂, Methyl CH₃)
~1600 Ring Breathing Mode Aromatic Ring
~1000 Symmetric Ring Breathing Aromatic Ring

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been detailed in readily available literature, extensive X-ray diffraction studies on other azetidine derivatives provide a clear picture of the expected solid-state conformation. acs.orgnih.gov Crystallographic analysis of compounds like 1,3,3-trinitroazetidine and various 2,4-cis-disubstituted amino azetidines reveals key structural features inherent to the azetidine ring system. acs.orgnih.govbham.ac.uk

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate angular and torsional strain. The degree of puckering can be influenced by the nature and position of its substituents. For this compound, the bulky 4-methylphenyl group would be expected to occupy a pseudo-equatorial position to minimize steric interactions with the ring.

In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule is a highly probable interaction that would dictate the crystal packing arrangement. Key structural parameters such as bond lengths, bond angles, and the ring puckering angle can be inferred from published data on analogous structures.

Table 4: Typical Crystallographic Parameters for Substituted Azetidine Rings

Parameter Typical Value Range Description
C-N Bond Length 1.45 - 1.49 Å Bond distance within the azetidine ring
C-C Bond Length 1.52 - 1.56 Å Bond distance within the azetidine ring
Ring Puckering Angle 10° - 35° Dihedral angle defining the non-planarity of the ring

This comprehensive analytical approach, combining mass spectrometry, vibrational spectroscopy, and crystallographic principles, provides a detailed structural elucidation of this compound.

Theoretical and Computational Chemistry Studies of 2 4 Methylphenyl Azetidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Properties

DFT calculations would be instrumental in understanding the fundamental electronic characteristics of 2-(4-methylphenyl)azetidine.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for specific electronic properties or reaction mechanisms, high-level ab initio methods could be employed. These methods, while computationally more demanding, can provide benchmark data for calibrating DFT results and offer a deeper understanding of the molecule's electronic structure.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of 2-arylazetidines often involves intramolecular cyclization reactions where a four-membered ring is formed. Computational modeling is crucial for understanding the mechanisms of these reactions, particularly why the formation of a strained four-membered ring is preferred over a less strained five-membered ring.

Quantum chemical investigations, particularly using DFT, have been employed to model the reaction pathways for the formation of 2-arylazetidines from precursors like substituted oxiranes. researchgate.netacs.org These studies focus on locating the transition states (TS) for competing reaction pathways, such as the 4-exo versus the 5-endo cyclization. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. researchgate.net

For the formation of 2-arylazetidines, calculations reveal the transition states associated with the formation of both the azetidine (B1206935) (four-membered ring) and the potential pyrrolidine (B122466) (five-membered ring) byproduct. acs.org By comparing the activation energies (the energy difference between the reactants and the transition state), chemists can predict which pathway is kinetically favored. For instance, in the cyclization of oxiranes to form 2-arylazetidines, the transition states leading to the azetidine products are found to be lower in energy than those leading to the five-membered pyrrolidine derivatives. acs.org This computational result explains the experimental observation that azetidines are formed exclusively, even when they are the thermodynamically less stable product. acs.org

Modern computational methods can reliably locate transition states, with some techniques reducing the required computational cost by 50-70% compared to older methods like the Nudged Elastic Band (NEB) method, thus accelerating the exploration of complex reaction mechanisms. researchgate.net

Conformational Energy Landscape and Dynamics

The three-dimensional structure of this compound is not static. The azetidine ring itself is not planar and undergoes a dynamic process called ring puckering. An electron diffraction study on the parent azetidine molecule revealed a puckered conformation with a dihedral angle of 37°. rsc.org For this compound, the conformational landscape is more complex due to the presence of the 4-methylphenyl (tolyl) substituent.

The key degrees of freedom that define the conformational energy landscape are:

Azetidine ring puckering: The four-membered ring rapidly inverts between two equivalent puckered conformations. The barrier to this inversion is typically low.

Torsional angle of the C2-substituent: The rotation of the 4-methylphenyl group around the bond connecting it to the azetidine ring.

Computational methods like DFT can be used to map this landscape by calculating the relative energies of different conformations (defined by the puckering angle and the C-C torsional angle). nih.govnih.gov This analysis identifies the lowest energy (most stable) conformers and the energy barriers separating them. For a related molecule, N-acetyl-phenylalanine-NH2, which also contains a phenyl ring attached to a flexible backbone, DFT calculations successfully identified multiple stable conformers and their relative energies, which were confirmed by experimental data. nih.gov A similar approach would reveal that for this compound, the tolyl group likely prefers a pseudo-equatorial position relative to the puckered ring to minimize steric hindrance. The complete free energy landscape, which accounts for both enthalpy and entropy, can be reconstructed using advanced methods like metadynamics, providing a comprehensive view of the molecule's dynamic behavior. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, from picoseconds to microseconds. researchgate.net In an MD simulation, the motion of every atom in the molecule (and often surrounding solvent molecules) is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. acs.orgjmchemsci.com

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system. For novel molecules, specific parameters may need to be developed and validated, as was done for the azetidine derivative azetidine-2-carboxylic acid (Aze) for the GROMOS force field. nih.gov

MD simulations of azetidine derivatives can reveal several key dynamic properties:

Ring Puckering Dynamics: The rate and mechanism of the interconversion between puckered states of the azetidine ring.

Solvent Interactions: How the molecule interacts with its environment, for example, the formation and lifetime of hydrogen bonds if protic solvents are used. nih.gov

Conformational Transitions: The movement between different stable conformations on the energy landscape, such as the rotation of the tolyl group.

For example, MD simulations of the Aze derivative showed it has a higher propensity than proline to undergo peptide bond isomerization, a crucial dynamic event in protein folding. nih.gov Similarly, MD simulations of a novel azetidine derivative were used to validate molecular docking results by showing the stability of the ligand-protein complex over a 90-nanosecond simulation. researchgate.net For this compound, MD simulations could be used to understand its interactions with biological targets or its behavior in different solvent environments.

Computational Insights into Regioselectivity and Stereoselectivity (e.g., Baldwin's Rules)

One of the most powerful applications of computational chemistry in the study of azetidine synthesis is in explaining and predicting regioselectivity and stereoselectivity. Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.org These rules classify cyclizations based on the ring size being formed (e.g., 4 for azetidine), the breaking bond's position relative to the new ring (exo or endo ), and the hybridization of the electrophilic atom being attacked (tet , trig , or dig ). wikipedia.orglibretexts.orgscripps.edu

The formation of a 2-substituted azetidine from a 3,4-disubstituted linear precursor containing a nucleophile and a leaving group is typically a 4-exo-tet cyclization, which is favored according to Baldwin's rules. wikipedia.orglibretexts.org The competing reaction to form a five-membered pyrrolidine would be a 5-endo-tet cyclization, which is disfavored. libretexts.org

DFT calculations provide a quantitative, quantum mechanical explanation for these empirical rules. researchgate.netacs.org By calculating the transition state energies for the competing pathways, researchers have confirmed why the "favored" 4-exo-tet pathway is kinetically preferred. acs.org In the synthesis of 2-arylazetidines, the formation of the four-membered ring is kinetically controlled, proceeding through a lower energy transition state, while the formation of the thermodynamically more stable five-membered pyrrolidine ring is kinetically disfavored due to a higher activation barrier. acs.org

The table below, based on data from DFT calculations on a model system for 2-arylazetidine synthesis, illustrates this kinetic preference. acs.org

Reaction PathwayBaldwin ClassificationFavorabilityCalculated Relative Activation Free Energy (ΔG‡)Product Stability
Azetidine Formation4-exo-tetFavoredLower BarrierLess Stable (Kinetically Favored)
Pyrrolidine Formation5-endo-tetDisfavoredHigher BarrierMore Stable (Thermodynamically Favored)

Computational studies have also been crucial in understanding so-called "anti-Baldwin" cyclizations, where the nominally disfavored pathway occurs. acs.org These studies show that factors like catalyst interactions or specific substituent effects can alter the energy landscape to favor alternative pathways. researchgate.net

Thermodynamic and Kinetic Parameters of Transformations

DFT calculations are widely used to determine the key thermodynamic and kinetic parameters that govern chemical transformations. researchgate.netmdpi.com For the synthesis of this compound, these calculations provide a quantitative understanding of the reaction's profile.

Key Parameters from Computational Studies:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction.

Activation Enthalpy (ΔH‡): The enthalpy difference between the reactants and the transition state.

Activation Free Energy (ΔG‡): The free energy difference between the reactants and the transition state, which directly relates to the reaction rate. A lower ΔG‡ means a faster reaction.

In the context of 2-arylazetidine synthesis, computational studies have shown that while the formation of the five-membered pyrrolidine ring is thermodynamically more favorable (more negative ΔG), the activation free energy (ΔG‡) for the formation of the four-membered azetidine ring is significantly lower. acs.org The energy difference between the transition states for the favored trans-azetidine product and the competing pyrrolidine product can be around 10 kJ/mol, which is sufficient to ensure high selectivity for the azetidine under kinetic control (i.e., at low temperatures). acs.org

The following table presents representative calculated energy parameters for the competing cyclization pathways in a model system for 2-arylazetidine synthesis. acs.org

ParameterAzetidine Formation (4-exo-tet)Pyrrolidine Formation (5-endo-tet)
Activation Enthalpy (ΔH‡)~53.6 kJ/mol~63.8 kJ/mol
Activation Free Energy (ΔG‡)~121.8 kJ/mol~131.8 kJ/mol
Reaction Free Energy (ΔG)-101.3 kJ/mol-164.3 kJ/mol
Note: Values are illustrative, derived from a model system (trans-azetidine 1d-H+-t vs trans-pyrrolidine 10d-H+-t) and can vary with substituents and computational level. acs.org

These computational data are invaluable, confirming that the synthesis is under kinetic control and providing a detailed, energetic rationale for the observed product distribution. acs.org

Applications of 2 4 Methylphenyl Azetidine As a Synthetic Building Block and Scaffold

Precursor in Complex Molecule Synthesis

The unique structural features of 2-(4-methylphenyl)azetidine allow it to serve as a starting point for the construction of more elaborate molecular architectures, including polycyclic and fused heterocyclic systems, as well as structures that mimic natural products.

Construction of Polycyclic and Fused Heterocyclic Systems

The reactivity of the azetidine (B1206935) ring, driven by its inherent ring strain, facilitates various cycloaddition and ring-expansion reactions, providing pathways to complex polycyclic and fused heterocyclic systems. Azetidines, in general, can undergo several types of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, which lead to the formation of valuable fused-polycyclic structures. nih.gov For instance, the reaction of 2-azetines with dipolar reagents or ketenes can yield bicyclic azetidine adducts. nih.gov

Furthermore, the azetidine ring can be a precursor to other heterocyclic systems. Ring expansion reactions of azetidines can be employed to synthesize larger heterocycles, while ring-contraction methodologies, although less common, can lead to the formation of aziridines. nih.gov The strategic functionalization of the this compound core allows for its elaboration into a variety of fused systems, which are of significant interest in medicinal chemistry and materials science. nih.gov

Integration into Natural Product Mimics

The azetidine moiety is a structural component found in a limited number of natural products, likely due to the challenges associated with its biosynthesis. rsc.orgresearchgate.net However, the incorporation of azetidine rings, such as this compound, into synthetic molecules allows for the creation of natural product mimics. These mimics can exhibit interesting biological activities and may possess improved pharmacokinetic properties compared to their natural counterparts. The rigid and defined conformation of the azetidine ring can serve as a valuable structural motif in the design of peptidomimetics and other bioactive compounds. nih.gov The synthesis of enantiomerically pure azetidines is crucial for their application in creating stereochemically defined natural product analogs. acs.org

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidines, including derivatives of this compound, have emerged as powerful tools in asymmetric synthesis. birmingham.ac.ukresearchgate.net They can function as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as chiral ligands for transition metal catalysts.

The use of chiral azetidine-derived ligands has been successfully applied in a variety of asymmetric catalytic reactions, such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.uk For example, single enantiomer 2,4-cis-disubstituted amino azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excesses. nih.gov The rigid and concave structure of these cis-disubstituted azetidine ligands can create a unique chiral pocket around the metal center, influencing the stereoselectivity of the catalyzed reaction. nih.gov The synthesis of optically active azetidine-2,4-dicarboxylic acids has also been achieved using (S)-1-phenylethylamine as a chiral auxiliary. rsc.org The resulting C2-symmetric azetidines have been explored as chiral auxiliaries in asymmetric alkylation reactions. rsc.org

Reaction TypeCatalyst/Ligand SystemEnantiomeric Excess (ee)Reference
Henry ReactionCu-azetidine complexesup to >99.5% bham.ac.uk
Henry ReactionSingle enantiomer 2,4-cis-disubstituted amino azetidines>99% nih.gov
Asymmetric AlkylationC2-symmetric azetidine propionamidesNot specified rsc.org

Scaffold in Diversity-Oriented Synthesis (DOS) for Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The this compound core serves as an excellent scaffold in DOS due to its three-dimensional character and the ability to introduce multiple points of diversification. nih.govnih.gov

The synthesis of libraries based on an azetidine scaffold allows for the exploration of new chemical space, which is often underrepresented in commercial compound collections. cureffi.org By starting with a densely functionalized azetidine ring system, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed. nih.gov This approach has been particularly valuable in the development of CNS-focused libraries, as the azetidine motif can be embedded within structures containing a phenylethylamine backbone, a common feature in CNS-active agents. nih.govcureffi.org The solid-phase synthesis of large libraries of spirocyclic azetidines has been successfully demonstrated. nih.gov

Template for Constraining Conformations in Molecular Design

The inherent rigidity of the four-membered azetidine ring makes it a useful template for constraining the conformation of flexible molecules. nih.gov By incorporating the this compound unit into a larger molecule, the number of accessible conformations is reduced, which can lead to increased binding affinity and selectivity for a biological target.

This conformational constraint is particularly valuable in the design of peptidomimetics, where the azetidine ring can be used to induce specific turns or secondary structures. nih.gov For example, the introduction of a 3-aminoazetidine subunit has been shown to facilitate the cyclization of small peptides. nih.gov The defined geometry of the azetidine ring provides a predictable structural element for rational drug design and the study of structure-activity relationships.

Molecular Interactions in Biological Systems: Mechanistic Investigations of Azetidine Scaffolds

Investigation of Molecular Recognition by Proteins (e.g., Enzymes, Receptors)

In vitro Binding Affinity Studies

A thorough search of scientific literature did not yield any specific in vitro binding affinity studies for 2-(4-methylphenyl)azetidine against any protein targets. Consequently, no data tables of binding constants such as Kᵢ, Kₔ, or IC₅₀ values for this specific compound can be provided at this time. While studies on other azetidine (B1206935) derivatives have demonstrated their potential to bind to various receptors and enzymes, this information cannot be directly extrapolated to this compound without dedicated experimental validation.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Similarly, there is a lack of published research detailing molecular docking or molecular dynamics simulations specifically for this compound. Such computational studies are crucial for predicting the binding mode of a ligand within the active site of a protein and for understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.orgrjptonline.org Although molecular docking has been employed to study other azetidinone derivatives, these findings are not directly applicable to the compound . rjptonline.org

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mechanisms

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity. While SAR studies have been conducted on various classes of azetidine and 2-phenylethylamine derivatives, nih.govnih.govpharmacy180.com a specific SAR study centered on this compound and its analogs to elucidate molecular interaction mechanisms could not be found in the reviewed literature.

Azetidine Scaffolds as Probes for Biological Pathways

Design of Molecular Probes for Target Identification

The design of molecular probes is a powerful strategy for identifying and characterizing biological targets. These probes often incorporate a reactive group or a reporter tag onto a scaffold of interest. There is no available information to suggest that this compound has been utilized as a scaffold for the design of molecular probes for target identification.

Mechanistic Enzymatic Inhibition or Activation Studies in vitro

Consistent with the lack of binding and activity data, no in vitro studies on the mechanistic inhibition or activation of any specific enzymes by this compound have been reported. Such studies would be necessary to determine if the compound acts as a competitive, non-competitive, or allosteric modulator of enzyme activity.

Influence of Azetidine Ring Strain on Molecular Interactions

The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol. This inherent strain makes the azetidine ring more stable and easier to handle than the highly reactive three-membered aziridines, yet more reactive than the five-membered pyrrolidines. This intermediate reactivity can be strategically utilized in the design of bioactive molecules.

While no specific studies on the molecular interactions of this compound have been found, research on other azetidine-containing compounds suggests that the ring strain can influence binding to biological targets. For instance, the strain can facilitate ring-opening reactions when the molecule interacts with nucleophilic residues in an enzyme's active site, potentially leading to covalent modification of the target. However, it is important to note that this is a generalized mechanism and has not been specifically documented for this compound.

The presence of the 4-methylphenyl (p-tolyl) group at the 2-position of the azetidine ring would be expected to introduce specific steric and electronic features that modulate its interactions. The methyl group, being electron-donating, could influence the electronic properties of the phenyl ring and, by extension, its potential for pi-stacking or other non-covalent interactions with a biological receptor.

Rigidification and Conformational Restriction by Azetidine Scaffolds in Bioactive Systems

One of the most valuable attributes of the azetidine scaffold in medicinal chemistry is its ability to impart rigidity to a molecule. sciforum.net By locking specific torsion angles, the azetidine ring reduces the conformational flexibility of a compound. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which can translate to higher binding affinity and potency.

For this compound, the four-membered ring would restrict the relative orientation of the 4-methylphenyl group and any substituent attached to the azetidine nitrogen. This conformational constraint is a desirable feature in drug design as it allows for the exploration of specific regions of chemical space and can lead to improved selectivity for a particular biological target.

Studies on other 2-aryl-azetidines have shown that the orientation of the aryl group relative to the azetidine ring can significantly impact biological activity. While computational studies could predict the preferred conformations of this compound, experimental data from techniques such as X-ray crystallography or NMR spectroscopy would be required for confirmation. Unfortunately, such specific structural studies for this compound are not available in the current body of scientific literature.

In a study on densely functionalized azetidines, the presence of a p-tolyl group at the 4-position (as opposed to the 2-position) of an azetidine core, specifically in 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine, was associated with potent antibacterial activity against Gram-positive bacteria. mdpi.com This finding, while on a different isomer and a more complex derivative, underscores that aryl substitution on the azetidine ring is a critical determinant of biological activity.

Future Research Directions and Emerging Methodologies for Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

While traditional methods for azetidine (B1206935) synthesis, such as the cyclization of 1,3-amino alcohols or the reduction of β-lactams, remain valuable, the future lies in developing more efficient, versatile, and sustainable strategies. acs.orgmagtech.com.cn Key areas of focus include:

Photochemical Methods: Visible-light-mediated [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, are emerging as powerful, atom-economical methods for constructing densely functionalized azetidine rings. rsc.orgresearchgate.netbohrium.com These reactions, often utilizing photocatalysts, can overcome challenges associated with imine isomerization and provide access to complex scaffolds that would be difficult to synthesize otherwise. rsc.orgresearchgate.net The synthesis of 2-(4-methylphenyl)azetidine and its derivatives could be streamlined using these light-driven approaches.

C-H Functionalization: Palladium-catalyzed intramolecular C(sp³)–H amination represents a significant advance, allowing for the direct formation of the azetidine ring from readily available acyclic amine precursors. rsc.org This strategy avoids the need for pre-functionalized substrates and offers a direct route to substituted azetidines.

Strain-Release Homologation: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for their reaction with various nucleophiles and organometallic reagents to generate a wide array of bis-functionalized azetidines. organic-chemistry.org This method provides rapid access to diverse substitution patterns on the azetidine core.

Sustainable Approaches: A growing emphasis is on developing "green" synthetic routes that minimize waste and avoid hazardous reagents. rsc.org This includes exploring solvent-free reaction conditions, utilizing biocatalysis with engineered enzymes, and designing one-pot multi-component reactions that build molecular complexity efficiently. rsc.orgresearchgate.net

The table below summarizes some modern synthetic strategies applicable to azetidine synthesis.

Synthetic StrategyKey FeaturesPotential for this compound
Aza Paternò-Büchi Reaction Visible-light mediated, atom-economical, [2+2] photocycloaddition of imines and alkenes. rsc.orgresearchgate.netDirect synthesis from an alkene and an imine precursor derived from 4-methylbenzaldehyde.
Pd-Catalyzed C-H Amination Intramolecular cyclization via direct C-H bond activation. rsc.orgForms the azetidine ring from an acyclic amine, offering high functional group tolerance.
Strain-Release Homologation Ring-opening of azabicyclo[1.1.0]butanes with organometallic reagents. organic-chemistry.orgAllows for the introduction of diverse functional groups at multiple positions of the azetidine ring.
Ring Contraction Rearrangement of larger five-membered heterocycles (e.g., pyrrolidines) to form the azetidine ring. rsc.orgmagtech.com.cnOffers an alternative pathway from different starting materials.

Exploration of New Reactivity Modes and Transformations

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) is the primary driver of their unique reactivity, positioning them as versatile intermediates for synthetic chemistry. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, the azetidine ring can be selectively opened under appropriate conditions, providing access to valuable homologated amines. rsc.orgrsc.org

Future research will likely focus on:

Catalytic Ring-Opening: Developing new catalytic systems (e.g., using transition metals or Lewis acids) to achieve regioselective and stereoselective ring-opening of asymmetrically substituted azetidines like this compound. This would allow for the controlled synthesis of chiral acyclic amines.

Cycloaddition Reactions: Using the unsaturated counterparts of azetidines, namely 1- and 2-azetines, as dienophiles or dipolarophiles in cycloaddition reactions ([3+2], [4+2]) to construct complex, fused polycyclic scaffolds containing an azetidine moiety. nih.gov

Functionalization of the Azetidine Core: Moving beyond simple N-functionalization to develop methods for direct C-H functionalization of the azetidine ring itself. This would enable the late-stage modification of azetidine-containing molecules, a highly desirable strategy in drug discovery. rsc.org

Advanced Computational Tools for Predictive Chemistry

The trial-and-error nature of discovering new chemical reactions is a significant bottleneck in synthetic chemistry. Advanced computational tools are set to revolutionize this process by enabling predictive modeling of reaction outcomes. mit.eduthescience.dev

Recently, researchers at MIT and the University of Michigan have demonstrated the power of this approach for azetidine synthesis. mit.edu They developed computational models that can predict the success of visible-light-mediated aza Paternò-Büchi reactions. mit.eduthescience.dev

Predictive Modeling: The models are based on calculating the frontier molecular orbital (FMO) energies of the reactants (an alkene and an oxime). thescience.dev By matching these energies, the model can predict with high accuracy whether a given pair of reactants will successfully form an azetidine under photocatalytic conditions. mit.eduthescience.dev

Accelerating Discovery: This in silico screening process allows chemists to evaluate hundreds of potential reactions computationally in a fraction of the time it would take to test them in the lab. mit.edu This accelerates the discovery of viable synthetic routes and expands the accessible chemical space for molecules like this compound. nih.gov

Future Integration: The future will see a deeper integration of machine learning and quantum chemistry to not only predict reactivity but also to optimize reaction conditions (catalyst, solvent, temperature) and even design novel catalysts for specific transformations. mit.eduresearchgate.net

The table below outlines the predictive approach for azetidine synthesis.

Computational StepPurposeImpact on Synthesis
Calculate FMO Energies Determine the energy of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals of reactants. thescience.devPredicts the likelihood of a successful photocatalyzed reaction between a specific alkene and oxime. mit.edu
Model Steric Availability Evaluate how accessible the reacting atoms are to participate in the reaction. mit.eduRefines predictions by accounting for steric hindrance, improving accuracy of yield prediction.
In Silico Screening Rapidly evaluate a large matrix of potential reactant pairs computationally. mit.eduthescience.devEliminates unfeasible reactions, saving time and resources; focuses lab work on promising candidates.

Integration of this compound into Advanced Materials Science (e.g., Polymerization Studies)

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.org Specifically, cationic ring-opening polymerization (CROP) is a common method for polymerizing azetidines. researchgate.net The resulting polymers, such as poly(propylenimine) (PPI), have applications as coatings, CO2 adsorbents, and gene transfection agents. rsc.orgacs.org

The incorporation of this compound as a monomer could lead to novel polymers with tailored properties:

Polymer Synthesis: CROP of this compound would produce a substituted poly(propylenimine) derivative. The pendant 4-methylphenyl groups would significantly influence the polymer's physical properties, such as its solubility, thermal stability, and hydrophobicity, compared to unsubstituted PPI.

Material Properties: The aromatic groups could enhance the material's thermal properties and introduce specific intermolecular interactions (e.g., π-π stacking), potentially leading to materials with unique self-assembly characteristics or gas-adsorption capabilities.

Future Research: Future work could explore the kinetics of the polymerization of this compound and characterize the resulting polymers. researchgate.net Furthermore, copolymerization with other azetidine derivatives could be used to fine-tune the properties of the final material for specific applications. researchgate.netacs.org

Polymerization AspectDescriptionRelevance to this compound
Mechanism Cationic Ring-Opening Polymerization (CROP), typically initiated by a proton acid or alkylating agent. researchgate.netacs.orgThe nitrogen atom of the azetidine ring would be protonated or alkylated, initiating polymerization.
Monomer This compoundThe substituent would influence polymerization kinetics and the properties of the resulting polymer.
Resulting Polymer Substituted Poly(propylenimine)A polymer with pendant 4-methylphenyl groups, potentially leading to novel material properties.
Potential Applications Functional coatings, materials for CO2 capture, non-viral gene delivery vectors. rsc.orgThe aromatic functionality could enhance performance in areas like gas separation or drug delivery.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Mechanistic Focus)

The intersection of organic chemistry and chemical biology offers fertile ground for innovation, where synthetic molecules are used as tools to probe and manipulate biological systems. ircbc.ac.cn Azetidines, due to their unique three-dimensional structure, are valuable as bioisosteres—substitutes for other chemical groups in biologically active molecules. nih.govresearchgate.net

For this compound, future interdisciplinary research could focus on:

Bioisosteric Replacement: Systematically replacing common motifs in known drugs or biological probes (e.g., piperidine, pyrrolidine (B122466), or even a phenyl ring) with the this compound scaffold. This can lead to compounds with improved metabolic stability, cell permeability, or binding affinity. rsc.org The primary goal of such studies would be to understand the mechanistic consequences of these structural changes on protein-ligand interactions.

Probing Enzyme Mechanisms: Incorporating the azetidine into enzyme inhibitors or substrates. The strained ring can act as a reactive handle or a conformational lock to probe the geometry of an enzyme's active site. The selective cleavage of the azetidine ring by a biological nucleophile could be used as a reporter for enzyme activity.

Developing Chemical Probes: Attaching fluorescent tags or reactive groups to the this compound scaffold to create chemical probes for studying biological pathways, particularly in areas like neurobiology where azetidine-containing compounds have shown promise. ircbc.ac.cnsciencedaily.com The focus would be on how the rigid, four-membered ring structure influences target engagement and cellular localization.

This mechanistic approach, which uses synthetic chemistry to answer fundamental questions in biology, represents a powerful direction for the application of novel azetidine compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-methylphenyl)azetidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of azetidine derivatives like this compound typically involves ring-closing reactions or substitution strategies. For example, azetidine analogs have been synthesized via N-alkylation of azetidine precursors with 4-methylphenyl-containing electrophiles. Reaction optimization often focuses on solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification methods such as column chromatography or recrystallization are critical for isolating high-purity products .

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

  • Experimental methods : NMR (¹H/¹³C) and FT-IR spectroscopy confirm the azetidine ring and 4-methylphenyl substituent. Mass spectrometry (ESI-MS) validates molecular weight.
  • Computational methods : Density Functional Theory (DFT) calculations predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals. Predicted properties like polar surface area (PSA ≈ 60.94 Ų) and logP values help assess solubility and bioavailability .

Q. What are the primary biological targets or pharmacological activities reported for azetidine derivatives with 4-methylphenyl substituents?

Azetidine derivatives are often explored as ligands for neurotransmitter transporters. For instance, 3-substituted azetidines have shown high affinity and selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine (NET) transporters, making them candidates for neuropharmacological studies. The 4-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the binding affinity and selectivity of this compound toward biological targets?

Stereochemical variations (e.g., cis vs. trans configurations) in the azetidine ring can drastically alter molecular interactions with target proteins. For example, (2R)-configured azetidines may exhibit higher DAT affinity due to better complementarity with the transporter’s binding pocket. Molecular docking studies and comparative SAR analyses are essential to map stereochemical contributions .

Q. What strategies can resolve contradictions in reported activity data for this compound analogs across different studies?

Discrepancies in activity data may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Validated approaches include:

  • Replicating experiments under standardized protocols.
  • Using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Conducting meta-analyses of published data to identify consensus trends .

Q. How can metabolic stability and in vivo pharmacokinetics of this compound be predicted or optimized?

  • In silico tools : Predict metabolic hotspots (e.g., cytochrome P450 oxidation sites) using software like Schrödinger or MOE.
  • Structural modifications : Introducing electron-withdrawing groups on the phenyl ring or replacing labile hydrogen atoms with deuterium (deuterium-switch strategy) can enhance metabolic stability.
  • In vitro assays : Microsomal stability assays and hepatocyte models assess phase I/II metabolism .

Q. What computational models are available to predict the physicochemical and ADME properties of this compound derivatives?

Tools like SwissADME, QikProp, and ADMET Predictor® estimate key parameters:

  • Lipophilicity (logP ≈ 2.5–3.5 for optimal membrane permeability).
  • Aqueous solubility (dependent on PSA and hydrogen-bond donors/acceptors).
  • Blood-brain barrier permeability (critical for CNS-targeted compounds) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?

Systematic SAR involves:

  • Substituent variation : Testing electron-donating/withdrawing groups on the phenyl ring.
  • Scaffold hopping : Replacing azetidine with pyrrolidine or piperidine to compare ring size effects.
  • Pharmacophore mapping : Identifying critical hydrogen-bond acceptors or hydrophobic regions using 3D-QSAR models .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates.
  • Data validation : Cross-reference experimental and computational results with databases like PubChem or NIST Chemistry WebBook .
  • Safety : Follow GHS guidelines for handling azetidine derivatives, including PPE (gloves, goggles) and proper ventilation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.